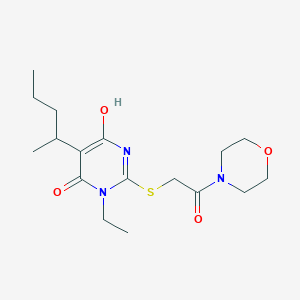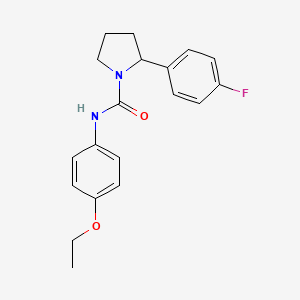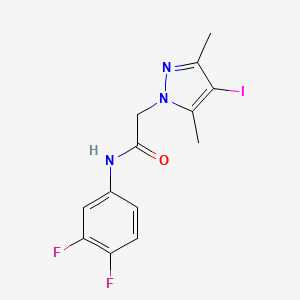![molecular formula C18H18ClN5O B5955310 1-[(2-chlorophenyl)methyl]-N-(1-pyridin-3-ylpropan-2-yl)triazole-4-carboxamide](/img/structure/B5955310.png)
1-[(2-chlorophenyl)methyl]-N-(1-pyridin-3-ylpropan-2-yl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorophenyl)methyl]-N-(1-pyridin-3-ylpropan-2-yl)triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(1-pyridin-3-ylpropan-2-yl)triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry approach, which involves the cycloaddition of azides and alkynes in the presence of a copper(I) catalyst.
Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenylmethyl halide under basic conditions.
Attachment of the pyridinylpropan-2-yl group: This is typically done through a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridinylpropan-2-yl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(1-pyridin-3-ylpropan-2-yl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
1-[(2-chlorophenyl)methyl]-N-(1-pyridin-3-ylpropan-2-yl)triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with unique properties, such as high chemical stability and strong dipole moments.
Mécanisme D'action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(1-pyridin-3-ylpropan-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties.
1,2,4-Triazole: Another triazole derivative with different nitrogen atom positions.
Benzotriazole: A triazole compound with a fused benzene ring.
Uniqueness
1-[(2-chlorophenyl)methyl]-N-(1-pyridin-3-ylpropan-2-yl)triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(1-pyridin-3-ylpropan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-13(9-14-5-4-8-20-10-14)21-18(25)17-12-24(23-22-17)11-15-6-2-3-7-16(15)19/h2-8,10,12-13H,9,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXBGLBTCREUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)NC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5955249.png)
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B5955250.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5955257.png)
![1-{[3-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole](/img/structure/B5955266.png)
![N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5955274.png)
![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one](/img/structure/B5955277.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5955285.png)
![N-methyl-N-(2-methyl-2-propen-1-yl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5955289.png)

![4-(5-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B5955302.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-[(4-methoxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B5955304.png)
![ethyl 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5955311.png)

